molecular formula C4H4F3NO B1582578 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile CAS No. 335-08-0

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile

Cat. No. B1582578
CAS RN: 335-08-0
M. Wt: 139.08 g/mol
InChI Key: XDCMNDCKYSQKAX-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is a chemical compound with the empirical formula C4H2F6O3 . It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to heat and hygroscopic .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material in one study . The target compound was synthesized by the reactions of fluoridation, hydrolysis, and acidification with an overall yield of 49.6% .


Molecular Structure Analysis

The molecular weight of “this compound” is 158.08 . The SMILES string representation of the molecule is OC(=O)C(O)(C(F)(F)F)C(F)(F)F .


Chemical Reactions Analysis

The synthesis of “this compound” involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular weight of 158.08 and an empirical formula of C4H5F3O3 . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to heat and hygroscopic .

Scientific Research Applications

Applications in Organic Synthesis

Catalytic Trifluoromethylation : The trifluoromethyl group is integral in pharmaceutical and agrochemical compound design due to its electron-withdrawing nature and hydrocarbon interaction capabilities. Cho et al. (2010) discussed an efficient method for adding trifluoromethyl groups to a broad spectrum of aryl substrates using a palladium catalyst. This method is particularly notable for its ability to function under mild conditions and tolerate various functional groups, making it suitable for late-stage modifications in complex organic synthesis (Cho et al., 2010).

In Situ Dehydroxylation : Stone et al. (1997) explored the use of europium trifluoromethanesulfonate in sol−gel silica glasses to determine the effects of in situ fluorination by incorporating fluorine directly as a ligand substituent of the Eu3+ precursor. This study provides insights into the reduction of hydroxyl quenching of Eu3+ fluorescence, especially when codoped with Al3+ or Sr2+, suggesting potential applications in materials science (Stone, Costa, & Bray, 1997).

Catalyzed Isomerization : Ollevier and Mwene-Mbeja (2008) demonstrated the use of bismuth triflate in the isomerization of Baylis–Hillman adducts into cinnamyl derivatives. This catalytic process could be beneficial for complex organic transformations in pharmaceutical or material science applications (Ollevier & Mwene-Mbeja, 2008).

Photoredox Catalysis : Wilger et al. (2013) introduced a metal-free method for the hydrotrifluoromethylation of alkenes using a photoredox catalyst. This approach broadens the substrate scope to include mono-, di-, and trisubstituted aliphatic and styrenyl alkenes, showing high regioselectivity and potential for diverse organic synthesis applications (Wilger, Gesmundo, & Nicewicz, 2013).

Applications in Materials Science

Fluorescence Quenching in Silica Glasses : The use of europium trifluoromethanesulfonate, as mentioned earlier, has implications not only in chemical dehydroxylation but also in the field of materials science, particularly in the modification of optical properties of sol-gel silica glasses.

Applications in Environmental and Analytical Chemistry

Biotransformation Studies : Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-tetrafluoropropene in rabbits, identifying various metabolites and their excretion patterns. This study is relevant for understanding the metabolic pathways and environmental fate of fluorinated compounds, which is crucial for assessing their ecological impact and for developing analytical methods for their detection and quantification (Schuster, Bertermann, Rusch, & Dekant, 2010).

Safety and Hazards

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is considered hazardous. It causes severe skin burns and eye damage (H314) and may be corrosive to metals (H290) . Personal protective equipment/face protection should be worn, and exposure to dusts or mists should be avoided .

Mechanism of Action

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is a bacteria strain identified as Burkholderia phytofirmans . This bacteria strain has the ability to degrade 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide .

Mode of Action

This compound interacts with its target, Burkholderia phytofirmans, through a novel amidase (Bp-Ami) that was cloned from the bacteria . This amidase is capable of kinetic resolution of rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . This process is facilitated by the amidase from Burkholderia phytofirmans .

Pharmacokinetics

It’s known that the compound is solid at 20°c and has a melting point of 87.0 to 90.0°C . These properties could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the production of optically pure ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The amidase from Burkholderia phytofirmans, which mediates the action of the compound, exhibits extreme thermostability with a half-life of 47.93 hours at 80°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by temperature.

Biochemical Analysis

Biochemical Properties

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia . The interaction with amidases is particularly noteworthy as it leads to the formation of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a compound with potential pharmaceutical applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity . Additionally, changes in gene expression induced by the compound are mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by amidases to produce 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This metabolic pathway is significant as it influences the compound’s overall biochemical activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its biochemical activity and potential therapeutic applications .

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c1-3(9,2-8)4(5,6)7/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMNDCKYSQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298061
Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335-08-0
Record name 335-08-0
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Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
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Synthesis routes and methods I

Procedure details

In a particular aspect of the invention, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is prepared by reaction of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile with acid. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile can be prepared by reacting 1,1,1-trifluoroacetone with sodium cyanide in the presence of hydrochloric acid to form racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile. The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile is then reacted with an acid chloride such as butyryl chloride to form the ester. The racemic ester is reacted with a lipase enzyme such as crude porcine pancreatic lipase that selectively cleaves the ester group from the (R) enantiomer leaving the ester of the (S) enantiomer. The ester group of the (S) enantiomer is then removed using standard procedures to provide (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile, which is in turn treated with acid such as sulfuric acid or hydrochloric acid to form (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
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Synthesis routes and methods II

Procedure details

In Scheme 2, 1,1,1-trifluoroacetone (1) is reacted with a cyanide such as sodium cyanide in the presence of an acid such as hydrochloric acid to form racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2). The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2) is then hydrolyzed with, for example, hydrochloric acid or sulfuric acid to provide racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (3). Racemic (3) is then selectively crystallized with a resolving agent such as (lR,2S)-norephedrine (4) to form a salt (5) which may be recrystallized to diastereomeric purity. The purified salt (6) contains (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (7). (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (7) after liberation from the salt is reacted with 4-aminobenzophenone (8) and SOCl2 using an organic base such as triethylamine or Hunig's base to form (S)-(−)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (9), which can then be purified by recrystallization.
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Synthesis routes and methods III

Procedure details

Scheme 2 shows the preparation of (S)-(-)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide wherein the (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid intermediate is prepared by selective crystallization with a resolving agent rather than by an enzymatic process. As shown in Scheme 2, 1,1,1-trifluoroacetone (1) is reacted with a cyanide such as sodium cyanide in the presence of an acid such as hydrochloric acid to form racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2). The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2) is then hydrolyzed with, for example, hydrochloric acid or sulfuric acid to provide racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (3). Racemic (3) is then selectively crystallized with a resolving agent such as (1R,2S)-norephedrine (4) to form a salt (5) which may be recrystallized to diastereomeric purity. The purified salt (6) contains (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (7). (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (7) after liberation from the salt is reacted with 4-aminobenzophenone (8) and SOCl2 using an organic base such as triethylamine or Hunig's base to form (S)-(-)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (9), which can then be purified by recrystallization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.